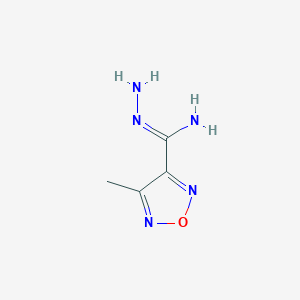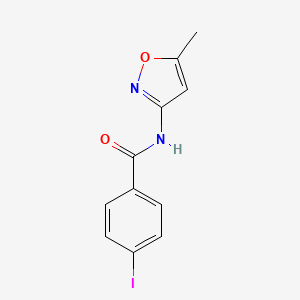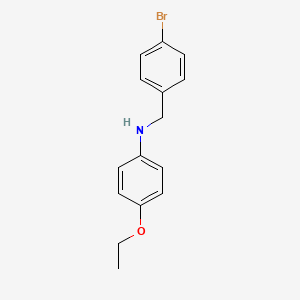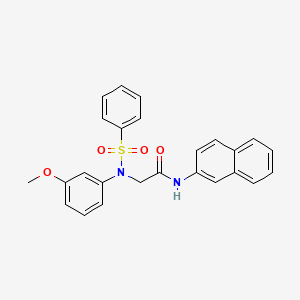
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile, also known as DMTFDP, is a highly potent and selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. DMTFDP has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is a highly potent and selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, and by sensitizing cancer cells to chemotherapy and radiation therapy. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile also has anti-inflammatory effects, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has neuroprotective effects and has been shown to protect against neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is also stable and easy to use in lab experiments. However, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has some limitations as well. It is highly toxic and requires careful handling. In addition, its high potency can make it difficult to determine the optimal concentration for experiments.
未来方向
There are several future directions for the study of 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer and neuroprotective effects of 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile.
合成方法
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multistep process that involves the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with trifluoromethyl iodide and potassium carbonate in dimethylformamide to form 2,6-dimethyl-4-trifluoromethylpyrimidine-5-carboxylic acid. The acid is then converted into the corresponding amide using thionyl chloride and dimethylamine, followed by the reaction with sodium cyanide to form 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile.
科学研究应用
2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, and to induce apoptosis in cancer cells. In addition, 2,6-dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydro-5-pyrimidinecarbonitrile has been studied for its potential use in the treatment of other diseases, such as inflammation, neurodegenerative disorders, and viral infections.
属性
IUPAC Name |
2,6-dimethyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3/c1-4-6(3-16)7(8(10,11)12,9(13,14)15)18-5(2)17-4/h1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSIVDINZDXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C)(C(F)(F)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)



![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)

![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
